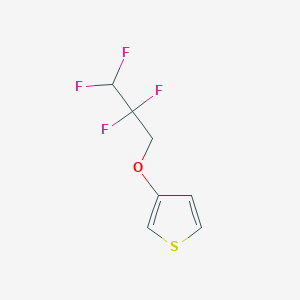
3-(2,2,3,3-Tetrafluoropropoxy)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,3,3-Tetrafluoropropoxy)thiophene is a chemical compound with the molecular formula C7H6F4OS. It is a derivative of thiophene, where the hydrogen atom at the 3-position of the thiophene ring is substituted with a 2,2,3,3-tetrafluoropropoxy group. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and resistance to chemical degradation .
Vorbereitungsmethoden
The synthesis of 3-(2,2,3,3-tetrafluoropropoxy)thiophene typically involves the reaction of 3-bromothiophene with sodium fluoro-propoxide in the presence of copper oxide and potassium iodide . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
3-(2,2,3,3-Tetrafluoropropoxy)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium hydride or organolithium compounds
Wissenschaftliche Forschungsanwendungen
3-(2,2,3,3-Tetrafluoropropoxy)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with enhanced properties.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Its stability and resistance to metabolic degradation make it a candidate for drug development, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty polymers and coatings, providing enhanced durability and resistance to harsh environmental conditions
Wirkmechanismus
The mechanism by which 3-(2,2,3,3-tetrafluoropropoxy)thiophene exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to alterations in the activity of these biomolecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-(2,2,3,3-Tetrafluoropropoxy)thiophene can be compared with other fluorinated thiophene derivatives, such as:
3-(2,2,3,3-Tetrafluoropropyl)thiophene: Similar in structure but lacks the oxygen atom in the side chain, resulting in different chemical and physical properties.
3-(2,2,3,3-Tetrafluoropropoxy)benzene: A benzene derivative with similar fluorinated side chain, but with different electronic properties due to the aromatic ring structure.
3-(2,2,3,3-Tetrafluoropropoxy)pyridine: A pyridine derivative with similar side chain, but with nitrogen in the ring, leading to different reactivity and applications
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of both fluorine atoms and the thiophene ring.
Eigenschaften
CAS-Nummer |
144203-97-4 |
|---|---|
Molekularformel |
C7H6F4OS |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
3-(2,2,3,3-tetrafluoropropoxy)thiophene |
InChI |
InChI=1S/C7H6F4OS/c8-6(9)7(10,11)4-12-5-1-2-13-3-5/h1-3,6H,4H2 |
InChI-Schlüssel |
CWWURFGVVNXFNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
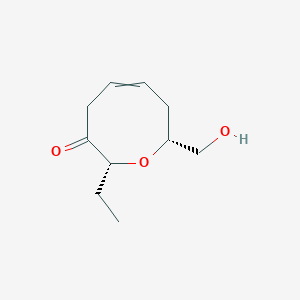

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
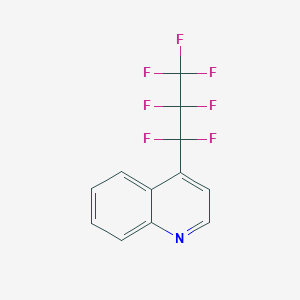
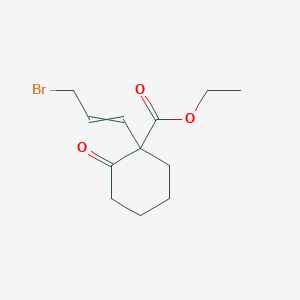
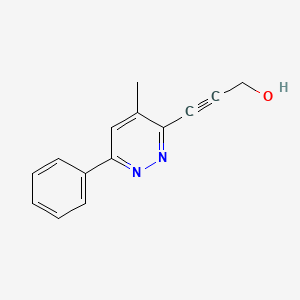

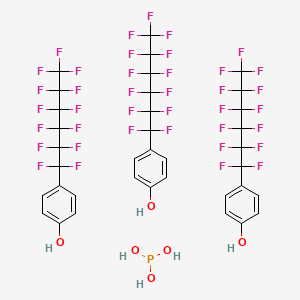
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
